(2S,4S)-4-氟吡咯烷-2-羧酸盐酸盐

描述

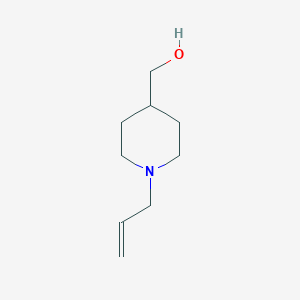

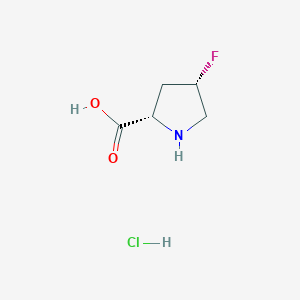

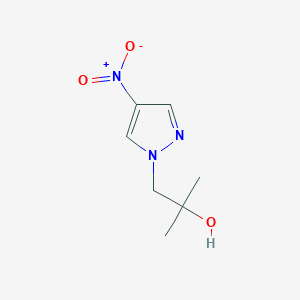

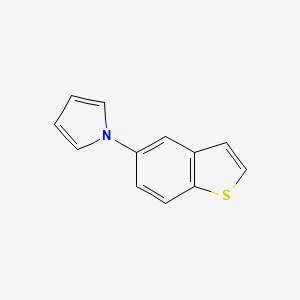

“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO3 . It is a derivative of pyrrolidine, a cyclic amine, with a fluorine atom and a carboxylic acid group attached to the ring . The compound is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” were not found, similar compounds have been synthesized using various methods . For example, (2S,5S)-5-Hydroxypipecolic acid hydrochloride was synthesized using asymmetric reduction of ketone using (S)-CBS oxazaborolidine and commercially available methyl pyroglutamate as a starting material . Another method involved the Mitsunobu reaction of triphenylphosphine and alcohol to change the configuration of (2S,4R)-4-hydroxyproline .

Molecular Structure Analysis

The molecular structure of “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” can be represented by the InChI code 1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 . This indicates that the compound has a pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to it .

Physical And Chemical Properties Analysis

“(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 167.59 g/mol . The compound has 4 hydrogen bond donors and 4 hydrogen bond acceptors .

科学研究应用

- Scientific Field: Cancer Research

- Application Summary : The compound has been used in the synthesis of novel tracers for Positron Emission Tomography (PET) imaging . These tracers target the Fibroblast Activation Protein (FAP), which is overexpressed on cancer-associated fibroblasts that drive tumorigenesis .

- Methods of Application : Two novel tracers, [68Ga]Ga-SB03045 and [68Ga]Ga-SB03058, were synthesized bearing a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile pharmacophore . These were evaluated for their FAP-targeting capabilities using substrate-based in vitro binding assays, and in PET/CT imaging and ex vivo biodistribution studies in an HEK293T:hFAP tumor xenograft mouse model .

- Results or Outcomes : The IC50 values of natGa-SB03045 (1.59 ± 0.45 nM) and natGa-SB03058 (0.68 ± 0.09 nM) were found to be lower than those of the clinically validated natGa-FAPI-04 (4.11 ± 1.42 nM) . [68Ga]Ga-SB03058 demonstrated a 1.5 fold lower tumor uptake than that of [68Ga]Ga-FAPI-04 (7.93 ± 1.33 vs. 11.90 ± 2.17 %ID/g), whereas [68Ga]Ga-SB03045 (11.8 ± 2.35 %ID/g) exhibited a tumor uptake comparable to that of [68Ga]Ga-FAPI-04 .

-

Scientific Field: Drug Design and Synthesis

- Application Summary : The compound “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” is a building block used in the synthesis of various pharmaceuticals . It can be used in the design and synthesis of new drugs.

- Methods of Application : The specific methods of application would depend on the drug being synthesized. For example, it could be used in a reaction sequence involving coupling reactions, cyclizations, or other transformations .

- Results or Outcomes : The outcomes would depend on the specific drug being synthesized. The compound could contribute to the drug’s pharmacological properties, such as its binding affinity, selectivity, or metabolic stability .

-

Scientific Field: Biochemistry

- Application Summary : The compound “(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride” could potentially be used in the study of enzyme mechanisms .

- Methods of Application : The compound could be incorporated into a substrate for an enzyme, and the enzyme’s activity could be studied using various biochemical techniques .

- Results or Outcomes : The results could provide insights into the enzyme’s mechanism of action, substrate specificity, or other properties .

-

Scientific Field: Medicinal Chemistry

- Application Summary : This compound is a building block used in the synthesis of various pharmaceuticals . It can be used in the design and synthesis of new drugs.

- Methods of Application : The specific methods of application would depend on the drug being synthesized. For example, it could be used in a reaction sequence involving coupling reactions, cyclizations, or other transformations .

- Results or Outcomes : The outcomes would depend on the specific drug being synthesized. The compound could contribute to the drug’s pharmacological properties, such as its binding affinity, selectivity, or metabolic stability .

-

Scientific Field: Biochemistry

- Application Summary : The compound could potentially be used in the study of enzyme mechanisms .

- Methods of Application : The compound could be incorporated into a substrate for an enzyme, and the enzyme’s activity could be studied using various biochemical techniques .

- Results or Outcomes : The results could provide insights into the enzyme’s mechanism of action, substrate specificity, or other properties .

属性

IUPAC Name |

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWFZQRLUCRFQ-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)

![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)

methylamine](/img/structure/B1400694.png)

![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)